molecular formula C27H27NO7 B3182005 Didesmethylrocaglamide

Didesmethylrocaglamide

Cat. No.: B3182005
M. Wt: 477.5 g/mol
InChI Key: RMNPQEWLGQURNX-PXIJUOARSA-N
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Description

Didesmethylrocaglamide is a naturally occurring derivative of rocaglamide, belonging to a class of anti-cancer phytochemicals known as rocaglamides. These compounds are derived from plants of the genus Aglaia. Traditionally, rocaglamides have been used for their insecticidal properties, but recent research has focused on their potential as chemotherapeutic agents for treating various leukemias, lymphomas, and carcinomas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of didesmethylrocaglamide involves multiple steps, starting from the extraction of rocaglamide from Aglaia species. The synthetic route typically includes cyclization reactions, reduction processes, and functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .

Industrial Production Methods: Industrial production of this compound is still in the experimental stage. The process involves large-scale extraction from plant sources, followed by chemical synthesis to refine and purify the compound. Advances in biotechnological methods, such as plant cell culture and genetic engineering, are being explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Didesmethylrocaglamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Cancer Treatment

Didesmethylrocaglamide has been extensively studied for its anti-cancer properties:

  • Osteosarcoma : In both human and canine models, DDR has shown potent inhibition of osteosarcoma cell growth. Studies indicate that it is more effective than other rocaglates, with a significant reduction in tumor size observed in xenograft models .
  • Other Tumors : The compound has also been evaluated against various sarcomas and leukemias, demonstrating broad-spectrum anti-tumor activity .

Combination Therapies

Research indicates that combining DDR with other therapeutic agents may enhance its efficacy. For instance:

  • Synergistic Effects : When used alongside traditional chemotherapeutics, DDR may enhance overall treatment outcomes by targeting multiple pathways involved in tumor progression .

Preclinical Studies

Several studies have highlighted the efficacy of DDR in preclinical settings:

  • A study published in Nature demonstrated that DDR significantly inhibited the growth of canine osteosarcoma patient-derived xenografts, suggesting its potential for translational applications in veterinary medicine .
  • Another research article reported that DDR could effectively block tumor growth in various sarcoma cell lines, showcasing its versatility as an anti-cancer agent .

Clinical Relevance

While clinical trials are still necessary to fully establish the therapeutic window and safety profile of DDR, early findings are promising:

  • The compound's mechanism as an eIF4A inhibitor aligns with ongoing clinical trials for related compounds like zotatifin (eFT226), which is currently being tested in adult malignancies .

Comparative Data Table

The following table summarizes the key findings related to this compound's applications across different studies:

Study ReferenceCancer TypeModel TypeKey Findings
OsteosarcomaCanine PDXSignificant tumor growth inhibition
Multiple SarcomasHuman Cell LinesPotent anti-proliferative effects
Pediatric SarcomasIn vitro & In vivoPromising results for further clinical evaluation
Various MalignanciesClinical TrialsMechanistic insights support ongoing research

Mechanism of Action

The anti-tumor activity of didesmethylrocaglamide is primarily driven by the inhibition of protein synthesis in tumor cells. This is achieved through the inhibition of prohibitin 1 and prohibitin 2, which are necessary for the proliferation of cancer cells. These proteins are implicated in the Ras-mediated CRaf-MEK-ERK signaling pathway responsible for phosphorylating eIF4E, a key factor in the initiation of protein synthesis. Additionally, rocaglamides can act directly on eIF4A, another translation initiation factor of the eIF4F complex .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its potent anti-tumor activity and its ability to inhibit protein synthesis in tumor cells. Unlike some other rocaglamide derivatives, this compound is not sensitive to MDR1 inhibition, making it a promising candidate for further drug development .

Biological Activity

Didesmethylrocaglamide (DDR) is a compound belonging to the class of rocaglates, which have garnered attention for their potent biological activities, particularly in cancer therapy. This article provides a comprehensive overview of DDR's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

DDR primarily exerts its biological effects through the inhibition of eukaryotic translation initiation factor 4A (eIF4A) , a critical component in the translation process. By inhibiting eIF4A, DDR disrupts the synthesis of various oncogenic proteins, leading to reduced tumor cell proliferation and induction of apoptosis.

Key Findings:

  • Inhibition of Protein Synthesis : DDR has been shown to inhibit protein synthesis in tumor cells, which is central to its anti-tumor activity. This mechanism is similar to other rocaglamide derivatives .
  • Induction of Apoptosis : Studies indicate that DDR treatment leads to increased cleavage of caspases and poly(ADP-ribose) polymerase (PARP), markers associated with apoptosis. This was observed in multiple cancer cell lines, including osteosarcoma and malignant peripheral nerve sheath tumors (MPNST) .

Anti-Tumor Activity

Research has demonstrated that DDR possesses significant anti-tumor effects across various cancer models. In particular, it has shown promise in treating osteosarcoma and other sarcomas.

Case Studies:

  • Osteosarcoma Models : In both human and canine patient-derived xenograft models, DDR exhibited potent growth-inhibitory activity with IC50 values ranging from 20-35 nM, indicating strong efficacy against osteosarcoma cells .
  • Ewing Sarcoma and Rhabdomyosarcoma : DDR also demonstrated effective suppression of growth in Ewing sarcoma and rhabdomyosarcoma cell lines, further supporting its broad anti-cancer potential .

Comparative Efficacy

A comparative analysis of DDR with other rocaglate compounds reveals its superior drug-like properties:

CompoundIC50 (nM)Efficacy Against OsteosarcomaApoptosis Induction
This compound20-35HighYes
Rocaglamide10-12ModerateYes
Silvestrol>100LowLimited

Pharmacokinetics

Pharmacokinetic studies indicate that DDR has favorable absorption characteristics. Unlike silvestrol, which has limited oral bioavailability (<2%), DDR exhibits better pharmacokinetic profiles, making it a more viable candidate for oral administration .

Q & A

Q. Basic: What experimental methodologies are recommended for synthesizing Didesmethylrocaglamide and ensuring purity?

Answer:
Synthesis should follow validated protocols for Rocaglamide derivatives, emphasizing regioselective demethylation. Purification typically involves reversed-phase HPLC with UV detection (λ = 254 nm) and confirmation via high-resolution mass spectrometry (HRMS) and 1H^1H/13C^{13}C NMR. Purity (>95%) must be verified using analytical HPLC with a C18 column (acetonitrile/water gradient) . For reproducibility, document solvent ratios, reaction temperatures, and catalyst concentrations. Detailed chromatograms and spectral data should be archived in supplementary materials .

Q. Basic: How can researchers confirm the structural identity of this compound post-synthesis?

Answer:
Combine spectroscopic techniques:

  • NMR : Compare 1H^1H and 13C^{13}C chemical shifts with literature values for Rocaglamide derivatives, focusing on methyl group absence .
  • HRMS : Confirm molecular ion [M+H]+^+ with <2 ppm mass accuracy.
  • X-ray crystallography (if feasible): Resolve ambiguities in stereochemistry .
    Report deviations from expected spectra and justify using computational simulations (e.g., DFT) if structural anomalies arise .

Q. Advanced: How should researchers address contradictory efficacy data for this compound across cell-based assays?

Answer:
Contradictions often stem from variability in:

  • Cell lines : Use isogenic lines to control genetic background differences.
  • Compound solubility : Pre-test in DMSO/vehicle and measure stability via LC-MS over 24h .
  • Assay conditions : Standardize incubation times, serum concentrations, and control for off-target effects (e.g., ROS induction).
    Perform meta-analyses of published data to identify confounding variables and apply multivariate regression models . Validate findings using orthogonal assays (e.g., CRISPR knockdown vs. pharmacological inhibition) .

Q. Advanced: What strategies optimize this compound’s bioavailability in pharmacokinetic studies?

Answer:

  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
  • Dosing regimens : Conduct pilot studies to determine optimal routes (IV vs. oral) and measure plasma half-life via LC-MS/MS.
  • Metabolite profiling : Identify major Phase I/II metabolites using hepatocyte incubations and compare with in vivo samples .
    Report bioavailability as absolute (F%) and relative to reference compounds, adjusting for protein binding using equilibrium dialysis .

Q. Basic: What in vitro assays are suitable for assessing this compound’s mechanism of action?

Answer:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., FLIPR) for real-time monitoring of target engagement (e.g., PRMT5/7 inhibition) .
  • Cytotoxicity : Measure IC50_{50} in cancer cell lines via MTT/WST-1 assays, normalizing to mitochondrial activity .
  • Apoptosis markers : Quantify caspase-3/7 activation via luminescent substrates and confirm with Annexin V/PI flow cytometry .

Q. Advanced: How can computational modeling improve target prediction for this compound?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to screen against structural databases (e.g., PDB), prioritizing targets with ΔG < -8 kcal/mol .
  • MD simulations : Validate binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
  • Network pharmacology : Integrate STRING or KEGG pathways to identify off-target effects and polypharmacological potential .
    Cross-validate predictions with CRISPR-Cas9 knockout models .

Q. Basic: What statistical frameworks are critical for analyzing dose-response relationships?

Answer:

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R (drc package) .
  • Error reporting : Include 95% confidence intervals for IC50 _{50}/EC50_{50} values, not just p-values.
  • Outlier detection : Apply Grubbs’ test or robust regression (e.g., Huber loss) to exclude non-physiological responses .

Q. Advanced: How can researchers resolve discrepancies in this compound’s reported cytotoxicity across studies?

Answer:

  • Standardize protocols : Adopt CLSI guidelines for cell viability assays, including plate reader calibration and inter-lab replicates .
  • Batch variability : Test multiple compound batches and report purity/certificates of analysis.
  • Data normalization : Express cytotoxicity as fold-change relative to vehicle-treated controls, not absolute values .

Q. Basic: What analytical techniques validate this compound’s stability under experimental conditions?

Answer:

  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and pH extremes (2–12), then quantify degradation products via UPLC-PDA .
  • Long-term stability : Store at -80°C and test monthly for 6 months.
  • Bioanalytical validation : Ensure LC-MS/MS methods meet FDA guidelines for accuracy (±15%) and precision (RSD <20%) .

Q. Advanced: How should researchers design studies to explore this compound’s synergies with existing therapies?

Answer:

  • Combination indices : Calculate using Chou-Talalay or Bliss independence models .
  • Mechanistic synergy : Use RNA-seq to identify co-targeted pathways (e.g., apoptosis/autophagy crosstalk).
  • In vivo validation : Test combinations in PDX models with staggered dosing to mitigate toxicity .

Properties

IUPAC Name

(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO7/c1-32-17-11-9-16(10-12-17)27-22(15-7-5-4-6-8-15)21(25(28)30)24(29)26(27,31)23-19(34-3)13-18(33-2)14-20(23)35-27/h4-14,21-22,24,29,31H,1-3H3,(H2,28,30)/t21-,22-,24-,26+,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNPQEWLGQURNX-PXIJUOARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Little research has been conducted specifically regarding didesmethylrocaglamide, but its mechanism of action is likely to be congruent with the rest of the rocaglamide class. Didesmethylrocaglamide’s anti-tumor activity, similar to other rocaglamide derivatives, is driven primarily via inhibition of protein synthesis in tumor cells. Inhibition of protein synthesis is accomplished via inhibition of prohibitin 1 (PHB1) and prohibitin 2 (PHB2) - these proteins are necessary in the proliferation of cancer cells and are implicated in the Ras-mediated CRaf-MEK-ERK signaling pathway responsible for phosphorylating eIF4E, a key factor in the initiation of protein synthesis. There is also some evidence that rocaglamides can act directly on eIF4A, another translation initiation factor of the eIF4F complex ultimately responsible for initiation of protein synthesis. Inhibition of protein synthesis has a number of downstream effects. Many of the proteins that are down-regulated in response to protein synthesis inhibition in tumor cells are short-lived proteins responsible for regulation of the cell cycle, such as Cdc25A. Cdc25A is an oncogene that can become overexpressed in certain cancers and lead to unchecked cell growth. In addition to inhibiting its synthesis via the mechanism described above, rocaglamides promote degradation of Cdc25A via activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway. This pathway is normally activated in response to DNA damage and serves to reduce the expression of proteins responsible for cell cycle progression, thereby inhibiting proliferation of damaged (i.e. tumour) cells. Inhibition of protein synthesis also appears to prevent the actions of the transcription factor heat shock factor 1 (HSF1), leading to an increased expression of thioredoxin-interacting protein (TXNIP) which is negatively regulated by HSF1. TXNIP is a negative regulator of cell glucose uptake, and its increased expression blocks glucose uptake and consequently impairs the proliferation of malignant cells. Rocaglamides also appear to induce apoptosis in tumor cells via activation of the pro-apoptotic proteins p38 and JNK and inhibition of the anti-apoptotic Mcl-1 protein. Similarly, they have been studied as an adjuvant in TRAIL-resistant cancers due to their ability to inhibit the synthesis of c-FLIP and IAP/XIAP - these anti-apoptotic proteins can become elevated in certain cancers, preventing the induction of apoptosis and resulting in resistance to TRAIL-based therapies.
Record name Didesmethylrocaglamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15496
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Didesmethylrocaglamide
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Didesmethylrocaglamide
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Didesmethylrocaglamide
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Didesmethylrocaglamide
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Didesmethylrocaglamide
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Didesmethylrocaglamide

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